molecular formula C4H6N2O B15473224 Propanenitrile, 2-methyl-2-nitroso- CAS No. 44513-62-4

Propanenitrile, 2-methyl-2-nitroso-

Cat. No.: B15473224
CAS No.: 44513-62-4
M. Wt: 98.10 g/mol
InChI Key: DVKPTPWQEAHZCT-UHFFFAOYSA-N
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Description

Its structure is CH₃-C(NO)(CN)-CH₃, making it a branched aliphatic nitrile with electrophilic nitroso functionality. Nitriles are widely utilized in industrial synthesis (e.g., rubber, adhesives) but are environmentally persistent and toxic due to cyanide release during metabolism .

Properties

CAS No.

44513-62-4

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

2-methyl-2-nitrosopropanenitrile

InChI

InChI=1S/C4H6N2O/c1-4(2,3-5)6-7/h1-2H3

InChI Key

DVKPTPWQEAHZCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)N=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanenitrile (unsubstituted)

  • Structure : CH₃CH₂CN.
  • Key Differences : Lacks nitroso and methyl groups.
  • Toxicity : NIOSH Recommended Exposure Limit (REL) = 6 ppm; metabolically releases cyanide, causing acute toxicity .
  • Applications : Intermediate in acrylonitrile production, solvent.
  • Degradation : Degraded by microbial nitrilases or hydrolases into carboxylic acids/ammonia .

2-Methyl-2-propenenitrile (CAS 126-98-7)

  • Structure : CH₂=C(CH₃)CN.
  • Key Differences : Unsaturated (double bond) vs. saturated nitroso derivative.
  • Reactivity : The double bond enables polymerization (e.g., methacrylonitrile production).
  • Toxicity: Limited data, but alkyl nitriles generally exhibit LD₅₀ values of 50–200 mg/kg (oral, rats) .

Chlorobenzylidene Malononitrile (CS Gas, CAS 2698-41-1)

  • Structure : (ClC₆H₄CH=C(CN)₂).
  • Key Differences: Aromatic dinitrile vs. aliphatic mononitrile.
  • Applications : Riot control agent (lacrimatory properties) .
  • Toxicity : Causes severe irritation; LC₅₀ (rat, inhalation) = 6,800 mg/m³ .

N-Methyl-N-nitrosoisopropylamine (CAS 30533-08-5)

  • Structure: (CH₃)₂CH-N(NO)CH₃.
  • Key Differences : Nitroso group on amine vs. carbon.
  • Toxicity: Nitrosamines are potent carcinogens; this compound is mutagenic in vitro .

Propanenitrile, 2-[(4-bromophenyl)sulfonyl]-2-methyl (CAS 1178187-96-6)

  • Structure : CH₃-C(CN)(SO₂C₆H₄Br)-CH₃.
  • Key Differences : Sulfonyl substituent vs. nitroso.
  • Applications : Likely intermediate in pharmaceuticals/agrochemicals due to sulfonyl group .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Toxicity (Key Data) Applications
Propanenitrile, 2-methyl-2-nitroso- C₄H₆N₂O 98.10 (calc.) -NO, -CH₃ Inferred higher toxicity (nitroso) Chemical synthesis (inferred)
Propanenitrile C₃H₅N 55.08 None NIOSH REL = 6 ppm Solvent, intermediates
2-Methyl-2-propenenitrile C₄H₅N 67.09 Double bond, -CH₃ LD₅₀ ~100 mg/kg (oral, inferred) Polymer production
Chlorobenzylidene Malononitrile C₁₀H₅ClN₂ 188.61 Aromatic, -Cl, 2-CN LC₅₀ = 6,800 mg/m³ (rat) Riot control agent
N-Methyl-N-nitrosoisopropylamine C₄H₁₀N₂O 102.14 -NO on amine Mutagenic Research chemical

Key Research Findings

  • Reactivity : The nitroso group in 2-methyl-2-nitroso-propanenitrile likely increases electrophilicity, enabling nucleophilic attacks (e.g., with amines or thiols) compared to unsubstituted nitriles. This reactivity may complicate environmental degradation .
  • Toxicity: While propanenitrile’s toxicity stems from cyanide release, the nitroso group may introduce additional mechanisms (e.g., DNA alkylation or nitroso-amine formation), though direct data is lacking.
  • Environmental Fate: Nitriles resist biodegradation; nitroso derivatives may persist but could photodegrade faster due to -NO’s UV sensitivity .

Q & A

Q. Table 1: Synthetic Conditions for Analogous Nitroso Compounds

CompoundReaction Temp. (°C)SolventYield (%)Key Intermediate
2-Nitrosobenzaldehyde25–65Aprotic/Water~60Aci-nitro isomer
Di-tert-butylnitroxide25–65Gaseous phaseN/ARadical intermediate

Advanced Question: How do photochemical reaction mechanisms of 2-methyl-2-nitroso-propanenitrile vary with solvent polarity and wavelength?

Answer:
Photolysis of this compound proceeds via dual pathways depending on solvent:

  • Aprotic solvents (e.g., hexane) : Dominated by di-tert-butylnitroxide radical formation through homolytic cleavage of the N–O bond. This intermediate is critical for subsequent dimerization or hydrogen abstraction reactions .
  • Aqueous media (pH 3–8) : Favors cyclization to form benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates (e.g., nitroso hydrates). Time-resolved infrared spectroscopy (TRIR) confirms transient intermediates like 3 (hydrated nitroso) and 6 (carbonyl hydrate) .
  • Wavelength dependence : Shorter wavelengths (UV-C) enhance radical yields, while visible light promotes nitroso-to-carbonyl conversion.

Q. Table 2: Photolysis Product Distribution

SolventMajor ProductQuantum Yield (%)Dominant Pathway
HexaneDi-tert-butylnitroxide~40Radical-mediated
Water (pH 7)2-Nitroso benzaldehyde~60Cyclization/hydration

Advanced Question: How can researchers resolve contradictions in proposed reaction pathways for nitroso compounds?

Answer:
Conflicting mechanisms (e.g., radical vs. hydration pathways) are reconciled through:

  • Isotopic labeling : ^18O-labeling in hydration studies distinguishes between solvent-derived and intrinsic oxygen in intermediates .
  • Computational modeling : Density functional theory (DFT) maps potential energy surfaces to identify thermodynamically favored pathways. For example, aqueous-phase hydration is energetically favorable over radical recombination .
  • Cross-validation : Combining laser flash photolysis (for kinetic data) with TRIR (structural insights) clarifies intermediate lifetimes and roles .

Basic Question: What structural features of 2-methyl-2-nitroso-propanenitrile influence its biological activity?

Answer:
The nitroso group and tert-butyl substitution are critical for bioactivity:

  • Enzyme interactions : The nitroso moiety acts as a reversible inhibitor of cytochrome P450 enzymes by coordinating to heme iron.
  • Cytotoxicity : Tert-butyl groups enhance membrane permeability, increasing cellular uptake. Comparative studies show analogs with 4-nitrophenyl substituents exhibit higher cytotoxicity than chlorine/amino derivatives .

Q. Table 3: Structure-Activity Relationships

SubstituentBiological ActivityKey Interaction
4-NitroHigh cytotoxicityHeme coordination
4-ChloroLow cytotoxicityHydrophobic binding
4-AminoModerate enzyme inhibitionHydrogen bonding

Advanced Question: What safety protocols are recommended for handling 2-methyl-2-nitroso-propanenitrile?

Answer:

  • Toxicity data : While specific data for this compound is limited, structurally related nitriles (e.g., propanenitrile) have NIOSH RELs of 6 ppmv due to acute toxicity and cyanide release upon metabolism .
  • Handling precautions :
    • Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure.
    • Store under inert atmosphere to prevent photolytic degradation .
  • Waste disposal : Neutralize with alkaline hypochlorite to convert nitriles to less toxic carboxylates .

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